molecular formula C12H15NO B1612797 4-Amino-4-phenylcyclohexan-1-one CAS No. 95261-39-5

4-Amino-4-phenylcyclohexan-1-one

Cat. No.: B1612797
CAS No.: 95261-39-5
M. Wt: 189.25 g/mol
InChI Key: JXNHEUAANNGFFV-UHFFFAOYSA-N
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Description

4-Amino-4-phenylcyclohexan-1-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-phenylcyclohexan-1-one typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another method involves the radical or nucleophilic addition of nitrogen species to the unsaturated carbon-carbon bond, followed by further reactions to introduce the amino ketone motif .

Industrial Production Methods

Industrial production methods for this compound often involve the use of basic conditions and suitable catalysts to achieve high yields and purity. For example, a one-pot method for producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives involves reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-phenylcyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Amino-4-phenylcyclohexan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Amino-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-4-phenylcyclohexan-1-one include:

    4-Phenylcyclohexanone: This compound has a similar cyclohexanone structure but lacks the amino group.

    Cyclohexenone derivatives: These compounds share the cyclohexane ring structure and exhibit various biological activities.

Uniqueness

This compound is unique due to the presence of both an amino group and a phenyl group on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNHEUAANNGFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607352
Record name 4-Amino-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95261-39-5
Record name 4-Amino-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction mixture consisting of 21.9 gm. (0.085 mole) 4-isocyanato-4-phenylcyclohexanone ethylene ketal (prepared as in Example 17, Part G), 10.9 gm. sodium hydroxide, and 210 ml. ethylene glycol is heated at the reflux temperature for sixty-six (66) hours. A solution results which is cooled in an ice-water bath. A small amount of ice is added to the solution followed by 23 ml. of concentrated hydrochloric acid which is added dropwise with stirring. After five minutes, the acidified solution is made strongly basic by adding 50% aqueous sodium hydroxide. The basic solution is diluted with 800 ml. water. The strongly basic, dilute aqueous solution is then extracted four times with 200 ml. portions of diethyl ether. The extracts are combined and washed with water and with brine, before removing the ether by evaporation under reduced pressure. The residue thus obtained is dissolved in 50 ml. of diethyl ether and the oily solution is treated with an equivalent of 3 N hydrogen chloride in diethyl ether. A precipitate forms which is collected on a filter and recrystallized from a mixture of methylene chloride and ethyl acetate. There is thus obtained 15.2 gm. (52% yield) of 4-amino-4-phenylcyclohexanone, ethylene ketal hydrochloride which has a melting point at 226° to 228° C. (with decomposition). A second crop of crystals weighs 1.60 gm. and has a melting range from 222° to 226° C. An analytical sample has a melting point at 248° to 249° C.
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4-isocyanato-4-phenylcyclohexanone ethylene ketal
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Synthesis routes and methods II

Procedure details

A solution of phenyl magnesium bromide (Aldrich, 1.0 N in THF, 5.7 mL, 5.70 mmol) was added into the solution of 2-methyl-propane-2-sulfinic acid (1,4-dioxa-spiro[4.5]dec-8-ylidene)-amide (as prepared in the previous step, 1.23 g, 4.75 mmol) in THF (10 mL) at 0° C. After addition, the reaction was slowly warmed to room temperature over 2 hours. 1N HCl (5 mL) was added, and the reaction was stirred overnight. The reaction was quenched with saturated sodium bicarbonate. The solvent was removed in vacuo and the residue was partitioned between DCM and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to afford the title compound as colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-phenylcyclohexan-1-one
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Reactant of Route 6
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